molecular formula C18H20ClN3O2 B2430068 1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-3-phenylpropan-1-one CAS No. 2415489-49-3

1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-3-phenylpropan-1-one

Cat. No.: B2430068
CAS No.: 2415489-49-3
M. Wt: 345.83
InChI Key: OZPIRGAZZTUZHJ-UHFFFAOYSA-N
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Description

1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-3-phenylpropan-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a chloropyrimidine moiety with a piperidine ring and a phenylpropanone group, making it a versatile molecule for various applications.

Preparation Methods

The synthesis of 1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-3-phenylpropan-1-one typically involves multiple steps, starting with the preparation of the chloropyrimidine intermediate. This intermediate is then reacted with a piperidine derivative under specific conditions to form the desired compound. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-3-phenylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents for these reactions include halides and amines.

Scientific Research Applications

1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-3-phenylpropan-1-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-3-phenylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling and physiological responses.

Comparison with Similar Compounds

1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-3-phenylpropan-1-one can be compared with other similar compounds, such as:

    1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylpropan-1-one: This compound has a similar structure but features a dimethylpropanone group instead of a phenylpropanone group.

    1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-4,4,4-trifluorobutan-1-one: This compound includes a trifluorobutanone group, which may confer different chemical and biological properties.

    1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one: This compound lacks the phenyl group, which may affect its reactivity and interactions with biological targets.

Properties

IUPAC Name

1-[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O2/c19-15-12-20-18(21-13-15)24-16-8-10-22(11-9-16)17(23)7-6-14-4-2-1-3-5-14/h1-5,12-13,16H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZPIRGAZZTUZHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=N2)Cl)C(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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